

A-674563: A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: A-674563

Cat. No.: B1664240

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This technical guide provides an in-depth overview of the kinase selectivity profile of **A-674563**, a potent and orally bioavailable inhibitor of Akt1. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Core Data Presentation

The kinase inhibitory activity of **A-674563** has been characterized against a panel of kinases. The compound demonstrates high affinity for Akt1, with a K_i of 11 nM.^{[1][2][3][4][5]} Its selectivity has been evaluated against other kinases, revealing a range of inhibitory potentials. A summary of the available quantitative data is presented below.

Kinase Target	Ki (nM)	Fold Selectivity vs. Akt1
Akt1	11	1
PKA	16	~1.5
CDK2	46	~4.2
GSK-3 β	110	10
PKC δ	360	~32.7
RSK2	580	~52.7
MAPK-AP2	1100	100
PKC γ	1200	~109
Chk1	2600	~236
CK2	5400	~491
SRC	13000	~1182
ERK2	260	Not specified

Note: Data compiled from multiple sources. Fold selectivity is calculated based on the Ki for Akt1 (11 nM).

A comprehensive kinase screen of **A-674563** against 383 kinases has been reported, resulting in a selectivity entropy of 2.0. For a detailed view of the complete kinase panel, readers are encouraged to consult the supplementary materials of the publication by Davis et al., Nature Biotechnology, 2011.

Experimental Protocols

The determination of the kinase inhibitory activity of **A-674563** typically involves enzymatic assays. A representative protocol for an in vitro Akt1 kinase assay is detailed below.

In Vitro Akt1 Kinase Assay

This assay quantifies the phosphorylation of a substrate peptide by the Akt1 enzyme in the presence of **A-674563**.

Materials:

- Recombinant His-tagged Akt1 enzyme
- Biotinylated mouse Bad peptide substrate
- [γ - ^{33}P]ATP (radiolabeled ATP)
- **A-674563** (or other test compounds)
- Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl_2 , 0.1% (w/v) Triton X-100, 1 mM DTT
- ATP Solution: 5 μM ATP in Kinase Reaction Buffer
- Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl
- Streptavidin-coated plates (e.g., FLASH plates)
- Wash Buffer: PBS with 0.05% Tween-20
- Scintillation counter (e.g., TopCount)

Procedure:

- Reaction Setup: In a 96-well plate, combine 60 ng of His-Akt1 enzyme with varying concentrations of **A-674563** in the Kinase Reaction Buffer.
- Initiation of Reaction: Start the kinase reaction by adding the ATP solution containing 0.5 μCi of [γ - ^{33}P]ATP and 5 μM of the biotinylated Bad peptide substrate. The total reaction volume is 50 μL .
- Incubation: Incubate the reaction mixture at room temperature for 30 minutes.
- Termination: Stop the reaction by adding 50 μL of Termination Buffer.

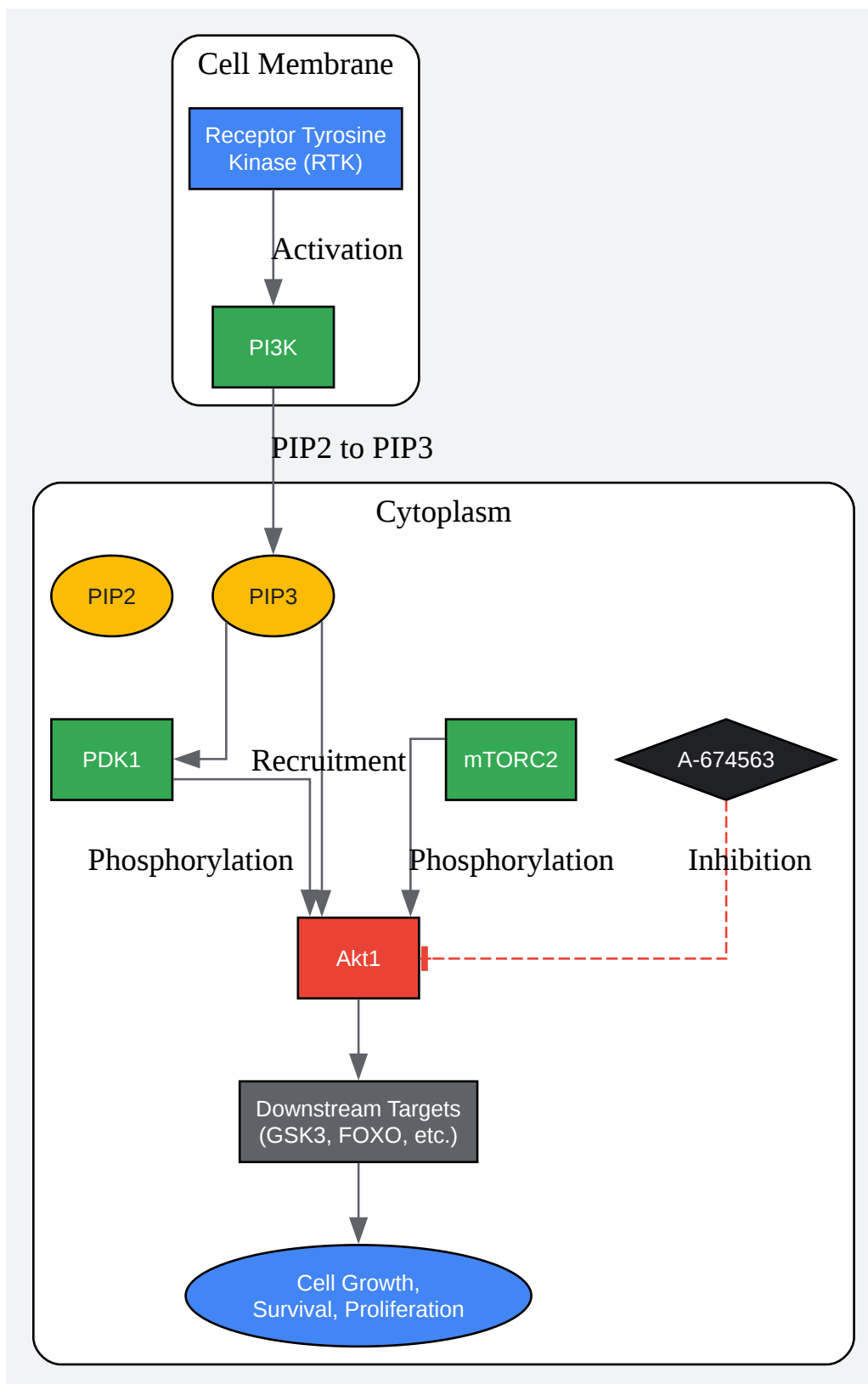
- **Substrate Capture:** Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
- **Washing:** Wash the plate with Wash Buffer to remove unbound reagents and radiolabeled ATP.
- **Detection:** Measure the amount of incorporated ^{33}P in the captured substrate using a scintillation counter.
- **Data Analysis:** Determine the concentration of **A-674563** that inhibits 50% of the kinase activity (IC_{50}) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. K_i values can be subsequently calculated from the IC_{50} values.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

Signaling Pathway

A-674563 is a selective inhibitor of Akt1, a crucial node in the PI3K/Akt signaling pathway, which regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. By inhibiting Akt1, **A-674563** prevents the phosphorylation of its downstream targets, thereby modulating these cellular events.

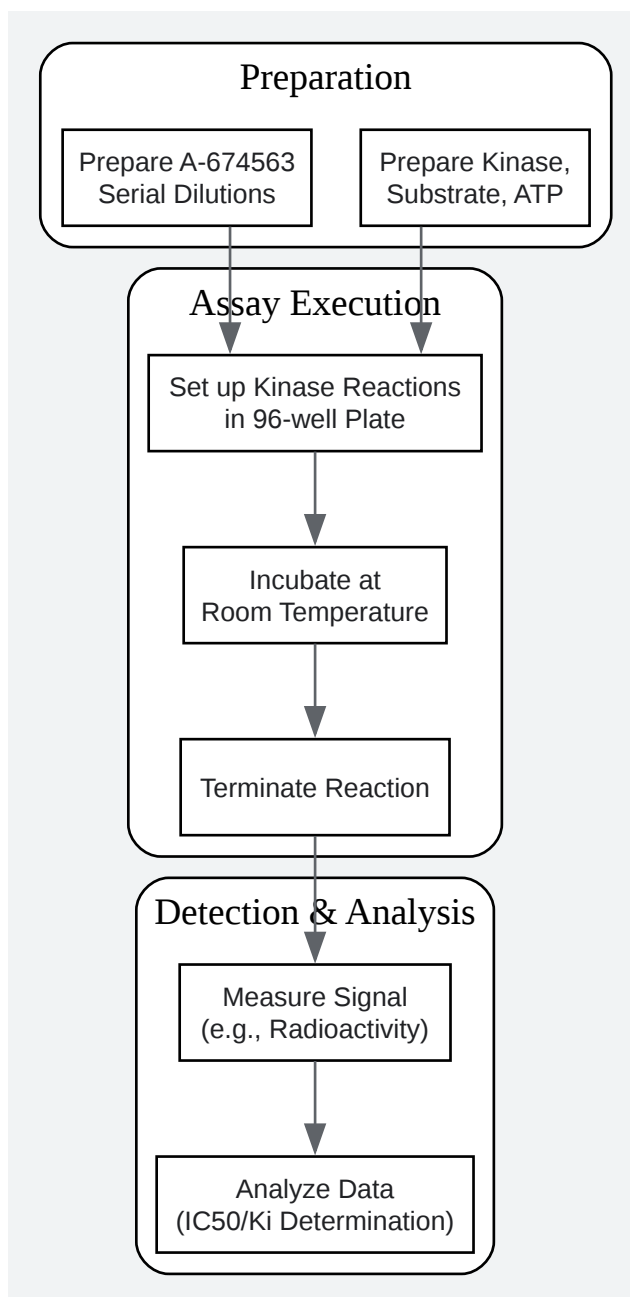


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A-674563 inhibits Akt1 in the PI3K signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro kinase selectivity profile of a compound like **A-674563**.



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Workflow for in vitro kinase inhibitor profiling.

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